Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Dimethyl trans,trans-muconate, a valuable platform chemical for the synthesis of polymers such as polyethylene terephthalate (PET) and polyamides, is increasingly being produced from renewable resources. This technical guide provides an in-depth exploration of the biological production of its direct precursor, cis,cis-muconic acid, and the subsequent chemo-enzymatic conversion to dimethyl trans,trans-muconate. We will delve into the intricacies of metabolic pathway engineering in various microbial hosts, detailing the genetic strategies and fermentation conditions that have led to significant advancements in muconic acid titers. Furthermore, this guide presents detailed protocols for both the microbial synthesis of muconic acid and its transformation into the desired dimethyl trans,trans-muconate, offering a comprehensive resource for researchers, scientists, and professionals in the field of drug development and biochemical engineering.
Introduction: The Imperative for Bio-Based Muconates
The reliance on petrochemical feedstocks for the production of commodity chemicals is a significant contributor to environmental degradation and is economically unsustainable in the long term. Dimethyl trans,trans-muconate has emerged as a key bio-based alternative for the synthesis of a variety of polymers. Its precursor, muconic acid, can be renewably produced through microbial fermentation from sugars, lignin-derived aromatics, and other sustainable carbon sources.[1] This guide will provide a comprehensive overview of the current state-of-the-art in the biological production of muconic acid and its subsequent conversion, empowering researchers to advance the development of a sustainable chemical industry.
Biosynthesis of cis,cis-Muconic Acid: A Metabolic Engineering Perspective
The cornerstone of biological dimethyl trans,trans-muconate production is the efficient synthesis of its precursor, cis,cis-muconic acid, by engineered microorganisms. The most successful strategies have focused on diverting carbon flux from the central metabolism, specifically the shikimate pathway, towards muconic acid.
The Core Biosynthetic Pathway
The de novo biosynthesis of cis,cis-muconic acid from simple sugars like glucose is typically achieved by introducing a heterologous three-step enzymatic pathway that channels the shikimate pathway intermediate, 3-dehydroshikimate (DHS), towards muconic acid.[2]
The key enzymatic steps are:
-
3-dehydroshikimate dehydratase (AroZ): Converts 3-dehydroshikimate (DHS) to protocatechuic acid (PCA).
-
Protocatechuate decarboxylase (AroY): Converts protocatechuic acid (PCA) to catechol.
-
Catechol 1,2-dioxygenase (CatA): Converts catechol to cis,cis-muconic acid.
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PEP [label="Phosphoenolpyruvate (PEP)", fillcolor="#F1F3F4", fontcolor="#202124"];
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Glucose -> PEP [label="Glycolysis"];
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{PEP, E4P} -> DAHP [label="aroG/F/H"];
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Catechol -> ccMA [label="catA\n(catechol 1,2-dioxygenase)", color="#4285F4", fontcolor="#4285F4"];
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Caption: Core biosynthetic pathway for cis,cis-muconic acid from glucose.
Microbial Chassis Engineering
Several microbial hosts have been successfully engineered for muconic acid production, with Escherichia coli, Saccharomyces cerevisiae, and Pseudomonas putida being the most prominent.
E. coli has been extensively engineered for muconic acid production due to its well-characterized genetics and rapid growth. Key metabolic engineering strategies include:
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Increasing Precursor Supply: Overexpression of genes such as tktA (transketolase) and a feedback-resistant version of aroG (DAHP synthase) enhances the pool of erythrose-4-phosphate (E4P) and phosphoenolpyruvate (PEP), the initial precursors for the shikimate pathway.[3]
-
Blocking Competing Pathways: Knocking out the aroE gene, which encodes shikimate dehydrogenase, prevents the conversion of DHS to shikimate, thereby redirecting carbon flux towards PCA.[4] Deletion of genes encoding pyruvate kinases (pykF and pykA) can also increase PEP availability.
-
Enhancing Pathway Efficiency: Overexpression of the heterologous pathway genes (aroZ, aroY, catA) is crucial for high-level production. Codon optimization of these genes for E. coli expression can further improve performance.
The yeast S. cerevisiae offers advantages in industrial fermentations due to its robustness and tolerance to low pH, which can simplify downstream processing of muconic acid.[2] Engineering strategies in yeast are similar to those in E. coli and include:
-
Overcoming Feedback Inhibition: Overexpression of a feedback-resistant version of ARO4 and deletion of ARO3 (both encoding DAHP synthase isoforms) are common strategies to increase flux into the shikimate pathway.[4]
-
Enhancing Precursor Pools: Deletion of ZWF1 (glucose-6-phosphate dehydrogenase) and overexpression of TKL1 (transketolase) can increase the availability of E4P.
-
Pathway Expression and Optimization: Heterologous expression of the aroZ, aroY, and catA genes is required. Recent studies have demonstrated that biosensor-aided directed evolution can identify novel genetic targets for improved production.[5]
P. putida is a metabolically versatile bacterium known for its ability to catabolize a wide range of aromatic compounds, making it an attractive host for producing muconic acid from lignin-derived feedstocks.[1][6] Engineering efforts in P. putida have focused on:
-
Funneling Aromatic Catabolism: Deleting genes such as catB and catC, which are involved in the further metabolism of muconic acid, allows for its accumulation.[2]
-
Enabling Glucose Utilization: While native P. putida can utilize glucose, engineering strategies often involve deleting the glucose dehydrogenase gene (gcd) to prevent the formation of byproducts like 2-ketogluconate and redirecting carbon through glycolysis and the pentose phosphate pathway.[6]
-
Co-utilization of Sugars: Recent work has focused on engineering P. putida for the efficient co-utilization of glucose and xylose, the primary sugars in lignocellulosic hydrolysates.[1]
Comparative Production Metrics
The following table summarizes the reported titers, yields, and productivities of cis,cis-muconic acid in various engineered microbial hosts.
| Microbial Host | Feedstock | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Reference |
| Escherichia coli | Glucose | 59 | 0.22 (mol/mol) | - | [7] |
| Saccharomyces cerevisiae | Glucose | 22.5 | 77 (mg/g) | 0.191 | [8] |
| Saccharomyces cerevisiae | Glucose | 20.8 | 66.2 (mg/g) | 0.139 | [7] |
| Pseudomonas putida | Glucose & Xylose | 33.7 | 0.46 (mol/mol) | 0.18 | [1] |
| Pseudomonas putida | Glucose | 22.0 | 0.356 (mol/mol) | 0.21 | [6] |
From cis,cis-Muconic Acid to Dimethyl trans,trans-Muconate: A Chemo-Enzymatic Approach
The biologically produced cis,cis-muconic acid must be converted to dimethyl trans,trans-muconate for its use in many polymer applications. This is typically achieved through a two-step process: esterification followed by isomerization.
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Caption: Chemo-enzymatic conversion of cis,cis-muconic acid to dimethyl trans,trans-muconate.
Esterification of cis,cis-Muconic Acid
The conversion of cis,cis-muconic acid to its dimethyl ester can be accomplished through either chemical or enzymatic catalysis.
A straightforward and common method for esterification involves reacting muconic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.
Enzymatic esterification using lipases offers a milder and more environmentally benign alternative to acid catalysis. Immobilized Candida antarctica lipase B (commonly known as Novozym 435) is a robust and highly effective biocatalyst for this transformation.[9]
Isomerization to the trans,trans form
The thermodynamically more stable trans,trans isomer is the desired product for many applications. The isomerization of dimethyl cis,cis-muconate to dimethyl trans,trans-muconate can be efficiently achieved using an iodine catalyst.[10][11] This reaction proceeds via a radical mechanism and can achieve high yields of the trans,trans isomer.[10]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments described in this guide.
Generalized Protocol for Engineering a Muconic Acid-Producing E. coli Strain using CRISPR/Cas9
This protocol outlines a general workflow for creating targeted gene knockouts in E. coli for metabolic engineering purposes, based on established CRISPR/Cas9 methods.[12]
-
Design of guide RNA (gRNA):
-
Identify a 20-nucleotide target sequence within the gene of interest that is adjacent to a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').
-
Design and synthesize a gRNA expression cassette containing the target sequence. This can be cloned into a suitable plasmid vector.
-
Preparation of Donor DNA:
-
For gene deletion, design a donor DNA template consisting of 50-100 base pairs of homology upstream and downstream of the target gene.
-
Synthesize the donor DNA as a single-stranded oligonucleotide or a PCR product.
-
Transformation and Gene Editing:
-
Co-transform electrocompetent E. coli cells expressing the λ-Red recombinase system with the Cas9 expression plasmid and the gRNA plasmid.
-
Induce the expression of Cas9 and the gRNA.
-
Co-transform the cells with the donor DNA. The λ-Red system will facilitate homologous recombination of the donor DNA at the target site, while Cas9 will cleave the wild-type genomic DNA, selecting for edited cells.
-
Verification of Gene Knockout:
Protocol for Lipase-Catalyzed Esterification of cis,cis-Muconic Acid
This protocol is a generalized procedure for the enzymatic esterification of muconic acid using Novozym 435.
Protocol for Iodine-Catalyzed Isomerization of Dimethyl cis,cis-Muconate
This protocol details the isomerization of the cis,cis ester to the trans,trans form.[10][11]
Conclusion and Future Outlook
The biological production of dimethyl trans,trans-muconate precursors represents a significant step towards a sustainable chemical industry. Continued advancements in metabolic engineering, including the use of systems biology approaches and novel genetic tools, will undoubtedly lead to further improvements in the titer, yield, and productivity of muconic acid. Furthermore, the development of more efficient and robust enzymatic and chemical conversion processes will be crucial for the economic viability of this bio-based platform chemical. The integration of upstream fermentation with downstream processing, potentially through in situ product recovery, will also play a key role in reducing production costs and enhancing the overall sustainability of the process.
References
- Engineering Pseudomonas putida for lignin bioconversion into cis-cis muconic acid. (URL not available)
-
Engineering glucose metabolism for enhanced muconic acid production in Pseudomonas putida KT2440. Los Alamos National Laboratory. [Link]
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Muconic acid production from glucose and xylose in Pseudomonas putida via evolution and metabolic engineering. PubMed. [Link]
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(PDF) Muconic acid production from glucose and xylose in Pseudomonas putida via evolution and metabolic engineering. ResearchGate. [Link]
- Process for the removal of iodine
- Comparison of Titer, Yield, and Productivity of Reported S. cerevisiae CCM Cell Factories. (URL not available)
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Iodine-Catalyzed Isomerization of Dimethyl Muconate. PubMed. [Link]
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Iodine-Catalyzed Isomerization of Dimethyl Muconate. OSTI.GOV. [Link]
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Muconic Acid Production Using Engineered Pseudomonas putida KT2440 and a Guaiacol-Rich Fraction Derived from Kraft Lignin. ACS Publications. [Link]
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Tailoring strain construction strategies for muconic acid production in S. cerevisiae and E. coli. PMC. [Link]
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Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli. PMC. [Link]
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Iodine-Catalyzed Isomerization of Dimethyl Muconate | Request PDF. ResearchGate. [Link]
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Metabolic engineering of Escherichia coli using CRISPR-Cas9 meditated genome editing. PubMed. [Link]
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How can I completely remove tert-butyl ammonium iodide (a phase transfer catalyst) after azidation of PEG? ResearchGate. [Link]
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Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering. PMC. [Link]
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Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering. ACS Synthetic Biology. [Link]
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Metabolic Engineering and Process Intensification for Muconic Acid Production Using Saccharomyces cerevisiae. PMC. [Link]
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Removal of Iodine. Reddit. [Link]
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Metabolic engineering of Escherichia coli using CRISPR-Cas9 meditated genome editing. Addgene. [Link]
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Iodine removing method in organic solvent. INIS-IAEA. [Link]
- Process for removing iodine-containing compounds
- Esterification Process.
- Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters. (URL not available)
- Protocol 2: CRISPR Transform
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Novozym 435 lipase-catalyzed esterification (a) and transesterification (b). ResearchGate. [Link]
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(PDF) Iodine-Catalyzed Isomerization of Dimethyl Muconate. Amanote Research. [Link]
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Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology. [Link]
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Solvent-driven isomerization of cis,cis-muconic acid for the production of specialty and performance-advantaged cyclic biobased monomers. Green Chemistry. [Link]
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